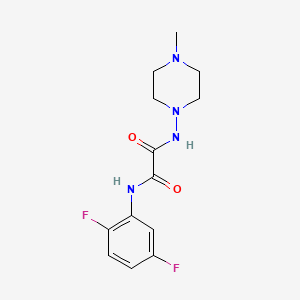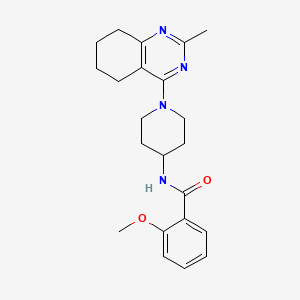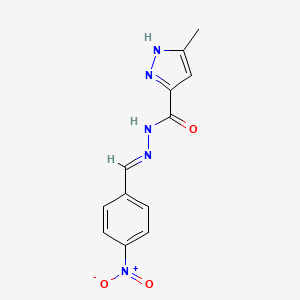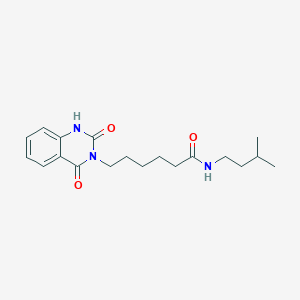
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPOP belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities, including antiviral, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole derivatives, which are structurally related to N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, have been reported to exhibit significant antiviral activities. These compounds can be designed to target various stages of viral replication. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA viruses, suggesting potential application in designing new antiviral drugs .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties. By modulating key inflammatory pathways, these compounds can be used to treat conditions like arthritis, asthma, and other inflammatory diseases. Research into specific derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could lead to the development of novel anti-inflammatory medications .
Anticancer Potential
The structural framework of indole is present in many pharmacologically active compounds with anticancer properties. Derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could be synthesized and screened for their ability to inhibit cancer cell growth, induce apoptosis, or disrupt cancer cell signaling .
Antimicrobial Efficacy
Indole derivatives have been explored for their antimicrobial efficacy against a range of bacterial and fungal pathogens. The modification of the indole nucleus in N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could enhance its antimicrobial activity, making it a candidate for developing new antibiotics .
Antidiabetic Activity
Research has indicated that certain indole derivatives can play a role in managing diabetes by influencing insulin secretion or glucose metabolism. Investigating the antidiabetic potential of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could contribute to the discovery of new treatments for diabetes .
Antimalarial Applications
The indole nucleus is a common feature in natural compounds with antimalarial activity. Synthetic derivatives of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide could be tested for their efficacy against malaria parasites, potentially leading to new therapeutic options for this disease .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide to cross the blood-brain barrier could be harnessed to develop drugs that protect neuronal health .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Exploring the role of N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide in plant growth and development could open up possibilities for its use in agriculture as a growth regulator or herbicide .
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N4O2/c1-18-4-6-19(7-5-18)17-13(21)12(20)16-11-8-9(14)2-3-10(11)15/h2-3,8H,4-7H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWCYTVHXBEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)



![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)

![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)
![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)
